molecular formula C18H19N3O4 B6428083 methyl 2-[4-(pyridazin-3-yloxy)piperidine-1-carbonyl]benzoate CAS No. 1705509-84-7

methyl 2-[4-(pyridazin-3-yloxy)piperidine-1-carbonyl]benzoate

Cat. No. B6428083
CAS RN: 1705509-84-7
M. Wt: 341.4 g/mol
InChI Key: RBIZAODNRQMPNO-UHFFFAOYSA-N
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Description

“Methyl 2-[4-(pyridazin-3-yloxy)piperidine-1-carbonyl]benzoate” is a chemical compound that has generated interest within the scientific community. It’s a derivative of piperidine, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Specific methods of piperidine synthesis have been published .


Molecular Structure Analysis

The molecular weight of “methyl 2-[4-(pyridazin-3-yloxy)piperidine-1-carbonyl]benzoate” is 341.4 g/mol. The pyridazine ring is characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions and robust, dual hydrogen-bonding capacity .


Chemical Reactions Analysis

Piperidines undergo intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The Knoevenagel Condensation is one such reaction, where an enol intermediate is formed initially, which then reacts with the aldehyde, and the resulting aldol undergoes subsequent base-induced elimination .

properties

IUPAC Name

methyl 2-(4-pyridazin-3-yloxypiperidine-1-carbonyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4/c1-24-18(23)15-6-3-2-5-14(15)17(22)21-11-8-13(9-12-21)25-16-7-4-10-19-20-16/h2-7,10,13H,8-9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBIZAODNRQMPNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1C(=O)N2CCC(CC2)OC3=NN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[4-(pyridazin-3-yloxy)piperidine-1-carbonyl]benzoate

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